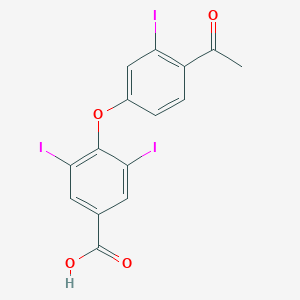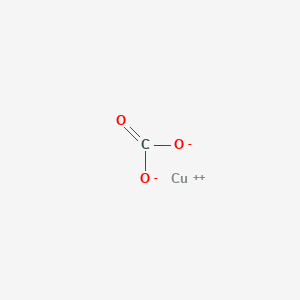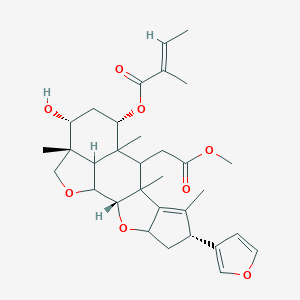
Deacetylsalannin
Übersicht
Beschreibung
Deacetylsalannin is a tetranortriterpenoid compound related to salannin, with distinct structural features and biological activities. The study by Kabaleeswaran et al. (1999) describes the crystal structures of salannin and 3-deacetylsalannin, highlighting their molecular similarities and differences, particularly in the orientation and conformation of various groups within the molecules. These compounds are known for their presence in neem tree products and have been studied for their potential uses in agriculture and medicine due to their bioactive properties.
Synthesis Analysis
Although not directly related to deacetylsalannin, the principles of deacetylation as demonstrated in the alkaline N-deacetylation of chitin to chitosan can provide insights into synthetic processes that might apply to deacetylsalannin. The process involves harsh conditions and significant structural changes, which could be analogous to the synthetic challenges in modifying deacetylsalannin from its parent compounds.
Molecular Structure Analysis
The crystal structure analysis of deacetylsalannin reveals differences in the orientation and conformation of the tigloyl and carbomethoxy groups and ring E compared to its acetylated counterpart. These structural variations significantly influence the physical and chemical properties of the compound, affecting its biological activity.
Chemical Reactions and Properties
Deacetylsalannin participates in various chemical reactions, particularly those involving its functional groups. The deacetylation process changes the chemical nature of the compound, affecting its reactivity and interaction with biological systems. Although specific reactions of deacetylsalannin are not detailed in the literature, understanding its chemical properties requires knowledge of typical reactions involving similar tetranortriterpenoid structures.
Physical Properties Analysis
While specific details on the physical properties of deacetylsalannin are scarce, general characteristics of similar compounds, such as solubility, melting points, and crystallinity, can be inferred. Typically, the removal of acetyl groups (deacetylation) affects the compound's water solubility and crystalline structure, which could be used to predict the behavior of deacetylsalannin in various environments.
Chemical Properties Analysis
The chemical properties of deacetylsalannin, like reactivity and stability, are influenced by its deacetylation. The removal of acetyl groups may increase the compound's hydrophilicity, affecting its solubility and interaction with other molecules. The specific chemical behavior can be deduced from studies on similar deacetylated compounds, which show changes in their reactivity and binding properties after deacetylation.
References:
Wissenschaftliche Forschungsanwendungen
Summary of the Application
Deacetylsalannin has been used in a study involving the functionalization of ring A in salannin, a tetranortriterpene from Azadirachta indica .
Methods of Application or Experimental Procedures
Deacetylsalannin and salannin have been quantitatively converted into 1-detigloyloxy-3-deacetylsalannin-1-en-3-one, a hitherto unknown compound, in a single step using Nocardia sp . The pathway for the transformation has been investigated .
Results or Outcomes
The results of this study led to the discovery of a new compound, 1-detigloyloxy-3-deacetylsalannin-1-en-3-one .
2. Anti-Inflammatory Agent
Summary of the Application
Deacetylsalannin has been identified as an anti-inflammatory agent .
Results or Outcomes
While the specific outcomes are not detailed, the identification of deacetylsalannin as an anti-inflammatory agent suggests potential therapeutic applications .
Safety And Hazards
Eigenschaften
IUPAC Name |
[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O8/c1-8-16(2)29(35)40-23-13-22(33)30(4)15-38-26-27(30)31(23,5)21(12-24(34)36-7)32(6)25-17(3)19(18-9-10-37-14-18)11-20(25)39-28(26)32/h8-10,14,19-23,26-28,33H,11-13,15H2,1-7H3/b16-8+/t19-,20-,21-,22-,23+,26-,27+,28-,30-,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNRBOGIPLCVIM-LJEOTECVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]1([C@H]([C@]4([C@@H]3O[C@H]5C4=C([C@@H](C5)C6=COC=C6)C)C)CC(=O)OC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316747 | |
| Record name | Deacetylsalannin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Deacetylsalannin | |
CAS RN |
1110-56-1 | |
| Record name | Deacetylsalannin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1110-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deacetylsalannin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



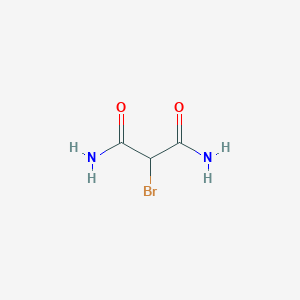
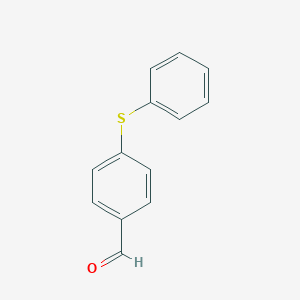

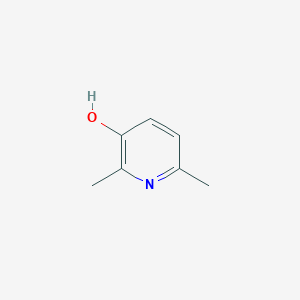
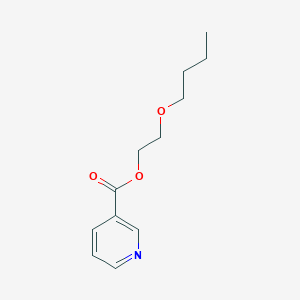
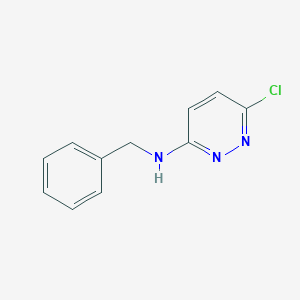
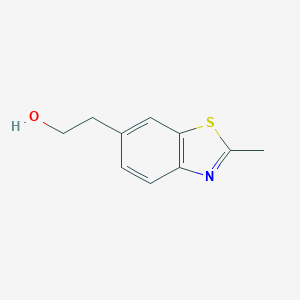
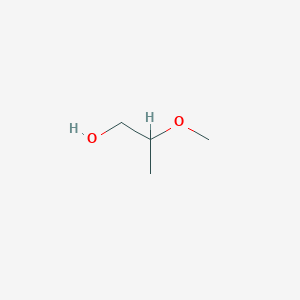
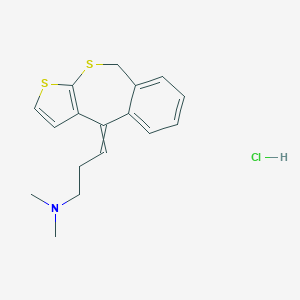
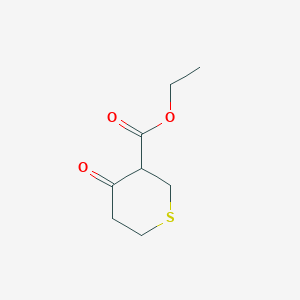
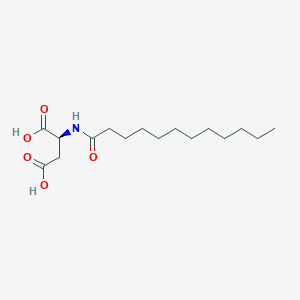
![1,4-Dichlorobicyclo[2.2.2]octane](/img/structure/B75740.png)
